Valclavam

Description

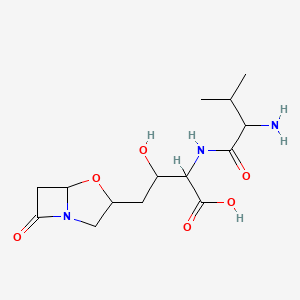

Structure

3D Structure

Properties

CAS No. |

98359-78-5 |

|---|---|

Molecular Formula |

C14H23N3O6 |

Molecular Weight |

329.35 g/mol |

IUPAC Name |

2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-4-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)butanoic acid |

InChI |

InChI=1S/C14H23N3O6/c1-6(2)11(15)13(20)16-12(14(21)22)8(18)3-7-5-17-9(19)4-10(17)23-7/h6-8,10-12,18H,3-5,15H2,1-2H3,(H,16,20)(H,21,22) |

InChI Key |

QFUPWGJLVOEQEH-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)NC(C(CC1CN2C(O1)CC2=O)O)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(CC1CN2C(O1)CC2=O)O)C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Valclavam; |

Origin of Product |

United States |

Biosynthesis and Metabolic Engineering of Valclavam

Identification of Primary Metabolic Precursors for Valclavam

Whole-cell feeding experiments have been instrumental in identifying the fundamental metabolic precursors that are incorporated into the this compound structure in Streptomyces antibioticus. These studies have strongly suggested the involvement of several common metabolites. nih.govaua.grmetabolomicsworkbench.org

Studies indicate that L-valine and L-arginine serve as primary metabolic precursors for this compound. nih.govaua.grmetabolomicsworkbench.org L-arginine is also a known precursor in the biosynthesis of clavulanic acid, suggesting a shared entry point into the clavam pathway for these related compounds. nih.gov

In addition to L-valine and L-arginine, L-methionine and glycerol (B35011) have been identified as primary metabolic precursors for this compound biosynthesis. nih.govaua.grmetabolomicsworkbench.org Glycerol, in particular, has been recognized as a preferred carbon source for clavulanic acid production in Streptomyces clavuligerus, further supporting its likely role in the common clavam biosynthetic machinery.

The identification of this compound precursors has relied significantly on isotopic labeling and feeding study methodologies. Whole-cell feeding experiments with radiolabelled potential precursors to fermentations of Streptomyces antibioticus have provided strong evidence for the incorporation of specific metabolites into this compound. nih.govmetabolomicsworkbench.org Isotopic labeling is a widely used technique in the study of natural product biosynthesis, allowing researchers to track the fate of labeled atoms from precursors into the final product, often analyzed using techniques like mass spectrometry.

Here is a summary of the identified primary metabolic precursors:

| Precursor | Role in this compound Biosynthesis | Evidence Type |

| L-Valine | Primary metabolic precursor | Whole-cell feeding studies nih.govaua.grmetabolomicsworkbench.org |

| L-Arginine | Primary metabolic precursor | Whole-cell feeding studies nih.govaua.grmetabolomicsworkbench.org |

| L-Methionine | Primary metabolic precursor | Whole-cell feeding studies nih.govaua.grmetabolomicsworkbench.org |

| Glycerol | Primary metabolic precursor | Whole-cell feeding studies nih.govaua.grmetabolomicsworkbench.org |

L-Methionine and Glycerol Involvement

Enzymology of this compound Biosynthesis

The enzymatic steps involved in this compound biosynthesis show considerable overlap with those of the clavulanic acid pathway in Streptomyces clavuligerus. nih.govaua.gr The discovery and characterization of key enzymes have been crucial in understanding how the primary precursors are converted into the final this compound structure.

Research has led to the discovery of specific enzymatic activities likely involved in the biosynthesis of this compound. Two notable enzymes identified are clavaminic acid synthase (CAS) and proclavaminic acid amidino hydrolase (PAH). nih.govaua.gr These enzymes are also known to function in the clavulanic acid biosynthetic pathway. nih.govaua.grnih.gov

Clavaminic acid synthase (CAS) activity has been demonstrated in Streptomyces antibioticus. CAS is a crucial enzyme in the biosynthesis of clavulanic acid and catalyzes multiple oxidative reactions, including hydroxylation, cyclization, and desaturation. Studies have shown that CAS from S. antibioticus (referred to as CS3 in some studies) is capable of catalyzing these same three oxidative transformations, similar to the CAS isozymes (CS1 and CS2) found in S. clavuligerus. Clavaminic acid is considered a common intermediate that serves as a branch point in the biosynthesis of both clavulanic acid and other antipodal clavam metabolites, including this compound. nih.gov This suggests that CAS plays a central role in the early stages of this compound formation by producing this key bicyclic intermediate.

Here is a summary of key enzymes identified:

| Enzyme | Proposed Role in this compound Biosynthesis | Organism Studied | Related Pathway Overlap |

| Clavaminic Acid Synthase (CAS) | Catalyzes oxidative reactions leading to clavaminic acid nih.govaua.gr | S. antibioticus, S. clavuligerus nih.govaua.gr | Clavulanic acid pathway nih.govaua.grnih.gov |

| Proclavaminic Acid Amidino Hydrolase (PAH) | Likely involved in this compound biosynthesis nih.govaua.gr | S. antibioticus, S. clavuligerus nih.govaua.gr | Clavulanic acid pathway nih.govaua.gr |

Characterization of Key Biosynthetic Enzymes

Proclavaminic Acid Amidinohydrolase Function

Proclavaminic acid amidinohydrolase (PAH), also known as amidinoproclavaminate amidinohydrolase (EC 3.5.3.22), plays a crucial role in the early stages of clavam biosynthesis, including the pathway leading to this compound grafiati.comresearchgate.netox.ac.ukwikipedia.orgslu.senih.govresearchgate.net. This enzyme catalyzes the hydrolysis of amidinoproclavaminate (also referred to as guanidinoproclavaminic acid) to yield proclavaminic acid and urea (B33335) nih.govwikipedia.orgslu.seresearchgate.net. The reaction involves the removal of the guanidino group from the substrate nih.govresearchgate.net.

PAH is classified within the family of hydrolases that act on carbon-nitrogen bonds other than peptide bonds, specifically in linear amidines wikipedia.org. Structural studies of PAH from Streptomyces clavuligerus have provided insights into its mechanism, revealing a di-Mn center in the active site responsible for the hydrolytic attack on the guanidino group nih.gov. Like other bacterial arginases, PAH functions as a hexamer in solution and requires Mn ions for activity, although other metal ions like Co can substitute nih.gov.

The enzymatic reaction catalyzed by PAH can be represented as follows: Amidinoproclavaminate + HO Proclavaminic acid + Urea wikipedia.org

This step is essential for converting an early intermediate, derived from the condensation of arginine and a three-carbon precursor, into proclavaminic acid, which then serves as a substrate for subsequent enzymatic reactions in the clavam pathway nih.govslu.se.

Substrate Specificity of Biosynthetic Enzymes

Studies on the enzymes involved in clavam biosynthesis have shed light on their substrate specificities. Proclavaminic acid amidinohydrolase (PAH), despite showing sequence homology with arginases that hydrolyze arginine, does not accept arginine as a substrate nih.gov. However, new substrates for PAH have been identified, including N-acetyl-(L)-arginine and (3R)-hydroxy-N-acetyl-(L)-arginine, indicating some flexibility in substrate recognition within this enzyme family nih.gov.

Clavaminic acid synthase (CAS), another key enzyme in the early clavam pathway, is a multifunctional Fe(II)/-ketoglutarate-dependent dioxygenase that catalyzes multiple oxidative reactions nih.gov. Research on CAS from Streptomyces clavuligerus suggests it possesses a relatively broad substrate specificity for the amino acid component that is condensed in the early steps of the pathway ox.ac.uk. For instance, L-allo-isoleucine was found to substitute effectively for valine in reactions catalyzed by a related enzyme, L--(-aminoadipoyl)-L-cysteinyl-D-valine (ACV) synthetase, suggesting a degree of flexibility in the recognition of the amino acid precursor ox.ac.uk. While this study focused on ACV synthetase, it provides context for potential substrate promiscuity in related non-ribosomal peptide synthesis pathways like those involved in clavam formation. The versatility and selectivity of CAS are influenced by its binding cavity and how it interacts with the substrate, affecting the substrate's ability to reposition for different catalytic steps nih.gov.

Genetic Architecture of this compound Biosynthesis

The genes responsible for the biosynthesis of this compound and other clavam metabolites are organized into gene clusters within the Streptomyces genome wikipedia.orgmims.comscribd.comsmolecule.com. The genetic architecture reveals insights into the coordinated expression and evolution of these biosynthetic pathways.

Localization and Organization of Biosynthetic Gene Clusters

In Streptomyces antibioticus Tü1718, the producer of this compound and 2-hydroxyethylclavam, the clavam biosynthetic genes are located within a gene cluster researchgate.netsecondarymetabolites.org. Comparative genomic studies with Streptomyces clavuligerus, which produces clavulanic acid and several other clavam compounds, indicate both similarities and differences in the organization of these clusters researchgate.net.

While S. clavuligerus has been reported to have multiple unlinked gene clusters involved in clavam biosynthesis, including a clavulanic acid gene cluster, a clavam gene cluster, and a paralogue gene cluster nih.govsecondarymetabolites.orgsecondarymetabolites.org, S. antibioticus Tü1718 appears to have a more straightforward organization with a single identified clavam gene cluster researchgate.net. This cluster in S. antibioticus contains genes corresponding to the early, conserved steps of clavam biosynthesis, as well as genes potentially involved in the late steps specific to this compound and 8-hydroxyethylclavam production researchgate.net. The clavulanic acid gene cluster in S. clavuligerus is located adjacent to the genes required for penicillin and cephamycin biosynthesis nih.govoup.com.

Analysis of the S. antibioticus clavam gene cluster has revealed the presence of orthologues to the early clavam biosynthetic genes found in S. clavuligerus, such as ceaS, bls, pah, cas, and oat, confirming their importance in 5S clavam biosynthesis researchgate.netresearchgate.net. However, certain genes essential for 5S clavam biosynthesis in S. clavuligerus, like cvm5, are not present in the S. antibioticus cluster, reflecting the differences in the final clavam products researchgate.net.

Functional Characterization of Biosynthetic Genes

Functional characterization of genes within the clavam biosynthetic clusters has been performed through techniques such as gene knock-out mutations researchgate.netsecondarymetabolites.org. These studies help to confirm the role of specific genes in the production of this compound and other clavam metabolites. For instance, knock-out mutation of the clavaminate synthase gene in S. antibioticus abolished clavam production, highlighting its essential role in the pathway researchgate.net. Similarly, mutation of a gene encoding a putative oxidoreductase also resulted in the loss of clavam production researchgate.net.

In S. clavuligerus, studies involving mutations in genes within the clavam and paralogue clusters have demonstrated their necessity for the production of specific 5S clavams nih.govresearchgate.net. This comparative functional analysis aids in understanding the genetic basis for the different clavam profiles observed in various Streptomyces species.

Gene Regulation and Expression Profiling

The regulation of clavam biosynthesis, including the production of this compound, is a complex process involving transcriptional control and potentially other regulatory mechanisms mims.com. While detailed studies specifically on the regulation of the this compound gene cluster in Streptomyces antibioticus are less extensive compared to S. clavuligerus, insights can be drawn from the regulatory mechanisms governing the shared early pathway and the clavam pathway in general.

In Streptomyces clavuligerus, regulatory genes such as ccaR and claR are known to influence the expression of clavulanic acid and clavam biosynthetic genes oup.comresearchgate.net. ccaR encodes a Streptomyces antibiotic regulatory protein (SARP)-type transcriptional regulator located in the cephamycin gene cluster, which regulates both cephamycin C and clavulanic acid production oup.com. The expression of biosynthetic genes can be influenced by nutritional conditions and regulatory proteins nih.govoup.com. While the specific regulatory elements controlling this compound production in S. antibioticus require further dedicated research, it is likely that similar regulatory strategies involving transcriptional activators and environmental cues are in play to control the expression of the this compound biosynthetic gene cluster.

Comparative Biosynthetic Pathways of this compound

The biosynthesis of this compound shares a common initial pathway with clavulanic acid and other clavam metabolites produced by Streptomyces species grafiati.commims.comscribd.comontosight.ainih.govuni-freiburg.dewisc.edu. This shared pathway proceeds through several key intermediates.

The biosynthesis is thought to begin with the condensation of L-arginine and a three-carbon glycolytic intermediate, likely pyruvate, to form N-(2-carboxyethyl)-arginine nih.govoup.com. This is followed by cyclization to form deoxyguanidinoproclavaminic acid nih.gov. Deoxyguanidinoproclavaminic acid is then hydroxylated by the multifunctional enzyme clavaminic acid synthase (CAS) to form guanidinoproclavaminic acid (amidinoproclavaminate) nih.govslu.se.

Subsequently, proclavaminic acid amidinohydrolase (PAH) acts on guanidinoproclavaminic acid, hydrolyzing the guanidino group to produce proclavaminic acid and urea nih.govwikipedia.orgslu.seresearchgate.net. Proclavaminic acid is a crucial intermediate that then undergoes oxidative cyclization catalyzed by CAS to form the bicyclic structure of clavaminic acid nih.govslu.se.

Clavaminic acid stands as a pivotal intermediate, representing a branch point in the pathway nih.govacs.org. From clavaminic acid, the biosynthetic routes diverge to produce either clavulanic acid or the various 5S clavams, including this compound researchgate.netnih.govacs.org. Feeding studies using labeled clavaminic acid have shown its incorporation into both clavulanic acid in S. clavuligerus and this compound and 2-(2-hydroxyethyl)clavam in S. antibioticus, supporting its role as a common precursor nih.govacs.org.

The later steps of this compound biosynthesis, diverging from the clavulanic acid pathway, involve specific enzymes and reactions that lead to the unique side chain and structure of this compound. While the early pathway enzymes like CEAS, BLS, PAH, CAS, and OAT are conserved in S. antibioticus, the genes and enzymes responsible for the late steps of this compound formation differ from those leading to clavulanic acid researchgate.netresearchgate.net. These late steps are less well-characterized compared to the early shared pathway and represent an area of ongoing research to fully elucidate the enzymatic transformations involved in generating the specific structure of this compound from clavaminic acid. Proposed pathways for this compound biosynthesis consistent with the identified genes in S. antibioticus have been suggested, highlighting the distinct enzymatic machinery for the late-stage modifications researchgate.net.

Here is a summary of key enzymes and intermediates in the shared early clavam biosynthetic pathway:

| Enzyme | Reaction Catalyzed | Substrate(s) | Product(s) |

| Carboxyethylarginine synthase (CEAS) | Condensation | L-Arginine, 3-C intermediate | N-(2-carboxyethyl)-arginine |

| -Lactam synthetase (BLS) | Cyclization | N-(2-carboxyethyl)-arginine | Deoxyguanidinoproclavaminic acid |

| Clavaminic acid synthase (CAS) | Hydroxylation | Deoxyguanidinoproclavaminic acid | Guanidinoproclavaminic acid |

| Proclavaminic acid amidinohydrolase (PAH) | Hydrolysis of guanidino group | Guanidinoproclavaminic acid | Proclavaminic acid, Urea |

| Clavaminic acid synthase (CAS) | Oxidative cyclization | Proclavaminic acid | Clavaminic acid |

Note: This table focuses on the shared early pathway leading to clavaminic acid, which is a precursor for both clavulanic acid and this compound.

Further research is needed to fully delineate the specific enzymes and reactions that convert clavaminic acid to this compound in Streptomyces antibioticus.

Overlap with Clavulanic Acid Biosynthesis

Research indicates a significant overlap between the biosynthetic pathway of this compound and that of clavulanic acid, another well-studied clavam compound produced by Streptomyces clavuligerus. grafiati.comgrafiati.comresearchgate.netnih.gov Both pathways are believed to share common early steps and intermediates. researchgate.netnih.gov Studies involving feeding experiments with labeled precursors in S. antibioticus have shown the incorporation of clavaminic acid into this compound, strongly suggesting that clavaminic acid serves as a common intermediate for both clavulanic acid and the antipodal clavams, including this compound. nih.govresearchgate.net Enzymatic activities likely involved in this compound biosynthesis, such as clavaminic acid synthase and proclavaminic acid amidino hydrolase, have been detected in S. antibioticus, further supporting the shared initial pathway with clavulanic acid biosynthesis in S. clavuligerus. grafiati.comresearchgate.net

Common Intermediates in Clavam Pathways

The biosynthesis of clavam metabolites, including this compound and clavulanic acid, is distinct from that of sulfur-containing β-lactam antibiotics like penicillins and cephamycins. nih.gov Feeding studies have established that the clavam metabolites, which contain an oxygen-containing oxazolidine (B1195125) ring, originate from different biosynthetic precursors. nih.gov The biosynthesis of clavulanic acid is thought to begin with the condensation of arginine and a three-carbon glycolytic intermediate, likely pyruvate, leading to the formation of deoxyguanidinoproclavaminic acid via β-lactam synthetase. nih.gov Clavaminic acid is identified as a key intermediate shared between the biosynthesis of clavulanic acid and the antipodal clavams like this compound. nih.govresearchgate.net This suggests a common pool of clavaminic acid is available for downstream enzymatic steps that diverge to produce the different clavam end products. nih.gov

Stereochemical Divergence in Clavam Metabolite Production

While the early stages of this compound and clavulanic acid biosynthesis share common intermediates like clavaminic acid, the pathways diverge in their later steps, leading to compounds with different stereochemistries. Clavulanic acid possesses a 3R, 5R stereochemistry in its bicyclic nucleus, which is crucial for its activity as a β-lactamase inhibitor. researchgate.net In contrast, other clavam compounds, often grouped as 5S clavams (including this compound), typically have a 3S, 5S stereochemistry. researchgate.net This stereochemical difference arises from distinct enzymatic reactions in the later parts of the respective pathways. For clavulanic acid biosynthesis, a stereochemical inversion of the (3S, 5S)-clavaminic acid is required in the late steps to achieve the (3R, 5R) configuration of clavulanate-9-aldehyde, a precursor to clavulanic acid. researchgate.net The specific enzymes and mechanisms responsible for the stereochemical outcome in this compound biosynthesis, resulting in the 3S, 5S configuration, represent a key point of divergence from the clavulanic acid pathway.

Strategies for Metabolic Engineering of this compound Production

Metabolic engineering offers promising avenues to enhance the production of this compound and other valuable natural products. Strategies typically involve manipulating the host organism's metabolic pathways to increase flux towards the desired compound and minimize the production of byproducts. google.com Given the overlap and divergence in clavam biosynthesis, engineering efforts can target specific steps or regulatory elements within the this compound pathway and its relationship with competing or related pathways like that of clavulanic acid.

Strain Improvement Methodologies

Strain improvement is a fundamental aspect of metabolic engineering for enhancing natural product production. Methodologies include classical approaches like mutagenesis and selection, as well as more targeted genetic modifications. researchgate.netnih.gov For organisms like Streptomyces species, which are prolific producers of secondary metabolites, strain improvement has been successfully applied to increase yields of compounds like clavulanic acid. researchgate.netresearchgate.net These strategies can involve overexpressing key regulatory genes or enzymes in the this compound biosynthetic pathway, disrupting competing pathways that divert precursors, or optimizing fermentation conditions. researchgate.netresearchgate.netnih.gov While specific detailed methodologies applied solely to this compound strain improvement are less extensively documented in the provided results compared to clavulanic acid, the general principles of Streptomyces strain engineering are applicable. researchgate.netresearchgate.netnih.gov

Genome-Scale Metabolic Models for Biosynthetic Prediction

Genome-scale metabolic models (GEMs) are powerful computational tools used to simulate and analyze the metabolic capabilities of an organism. researchgate.net These models integrate genomic, transcriptomic, proteomic, and metabolomic data to provide a comprehensive view of cellular metabolism. researchgate.net For natural product biosynthesis, GEMs can be used to predict metabolic fluxes, identify potential bottlenecks in biosynthetic pathways, and propose genetic modifications to enhance production. google.comresearchgate.net While GEMs have been applied to understand the complexity of clavulanic acid synthesis and the genotype-phenotype relationship in S. clavuligerus, their application specifically for predicting and optimizing this compound biosynthesis in S. antibioticus would follow similar principles. researchgate.net By modeling the this compound biosynthetic pathway within the context of the organism's entire metabolic network, GEMs can help identify targets for genetic manipulation to increase precursor availability, upregulate pathway-specific enzymes, or reduce the production of competing metabolites. google.com

Molecular Mechanism of Action of Valclavam

Biochemical Target Identification and Validation

Studies have identified homoserine-O-succinyltransferase as a key biochemical target of Valclavam in prokaryotes. medchemexpress.comchembk.comnih.govresearchgate.netslu.se

Homoserine-O-Succinyltransferase (EC 2.3.1.46) Inhibition

This compound acts as an inhibitor of homoserine-O-succinyltransferase (EC 2.3.1.46). medchemexpress.comchembk.comnih.govresearchgate.netslu.se This enzyme plays a crucial role in the methionine biosynthesis pathway. medchemexpress.comnih.govresearchgate.netslu.se In Escherichia coli, the inhibition by this compound has been characterized as non-competitive. nih.govresearchgate.netslu.se Homoserine O-succinyltransferase catalyzes the initial committed step in the synthesis of methionine, transferring a succinyl group from succinyl-CoA to L-homoserine to form O-succinyl-L-homoserine. uniprot.org The enzyme operates via a ping-pong kinetic mechanism. uniprot.org

Impact on Methionine Biosynthesis Pathways in Prokaryotes

By inhibiting homoserine-O-succinyltransferase, this compound effectively blocks the methionine synthesis pathway in prokaryotes like Escherichia coli. medchemexpress.comnih.govresearchgate.netslu.se Methionine is an essential amino acid required for protein synthesis and other vital cellular processes, making its biosynthesis crucial for bacterial growth and survival. smolecule.comresearchgate.net The disruption of this pathway leads to the inhibition of bacterial growth. medchemexpress.comsmolecule.comnih.govresearchgate.net Research findings supporting this mechanism include antagonism studies where the growth-inhibitory effect of this compound on E. coli was reversed by the addition of L-methionine, L-cystathionine, L-homocystine, and O-acetyl-L-homoserine, but not by L-homoserine or other common amino acids, vitamins, and nucleosides. researchgate.net

A summary of the observed effect on E. coli is presented below:

| Organism | Target Enzyme | Mechanism of Inhibition | Metabolic Pathway Affected | Outcome |

| Escherichia coli | Homoserine-O-succinyltransferase (EC 2.3.1.46) | Non-competitive | Methionine Biosynthesis | Growth Inhibition medchemexpress.comsmolecule.comnih.govresearchgate.net |

Effects on Nucleic Acid Synthesis in Eukaryotic Microorganisms

This compound's mode of action in eukaryotic microorganisms, such as Saccharomyces cerevisiae (baker's yeast), differs from its effect on bacterial methionine biosynthesis. nih.govresearchgate.net

Inhibition of RNA Formation in Saccharomyces cerevisiae

In living cells of Saccharomyces cerevisiae, this compound has been shown to inhibit the formation of RNA. medchemexpress.comnih.govresearchgate.net This inhibition of RNA synthesis is considered the molecular basis for its fungistatic activity against this organism. nih.govresearchgate.net

Investigation of RNA Polymerase Interactions

Investigations into the mechanism of RNA inhibition in Saccharomyces cerevisiae have included assessing the effect of this compound on RNA polymerases. However, studies using isolated yeast nuclei demonstrated that this compound did not inhibit the activity of RNA polymerases directly. nih.govresearchgate.net This suggests that the inhibition of RNA formation observed in living yeast cells may involve an indirect mechanism or interaction with cellular components not present in isolated nuclei preparations.

This compound Interaction with Cellular Transport Systems

The efficacy of this compound in inhibiting bacterial growth, specifically in Escherichia coli, has been linked to the presence of functional cellular transport systems. nih.govresearchgate.netslu.se The action of this compound on E. coli is dependent on functional peptide transport systems. nih.govresearchgate.netslu.se Peptide transport in bacteria can occur via various systems, including ABC transporters like Dpp and Opp, and proton-motive force-driven transporters like Tpp. oup.com For transport by Dpp and Opp, recognition and binding by specific periplasmic binding proteins (such as DppA and OppA) are required, and the affinity of ligands for these proteins correlates with their uptake rates. oup.com Given that this compound is described as a peptide or peptidomimetic, its uptake into bacterial cells is likely mediated by these peptide transport systems. nih.govoup.commdpi.com

Dependence on Functional Peptide Transport Systems in Bacteria

Research indicates that the action of this compound in certain bacteria, such as Escherichia coli, is contingent upon the presence of functional peptide transport systems. nih.govresearchgate.net This dependence suggests that this compound utilizes existing bacterial uptake mechanisms designed for peptides to enter the cell and exert its effects. The requirement for these transport systems implies that the cellular accumulation of this compound, and thus its bioactivity, is mediated by specific protein transporters embedded in the bacterial membrane. nih.gov This mechanism is analogous to how some antimicrobial peptidomimetics gain entry into bacterial cells by hijacking their natural peptide uptake machinery. oup.com

Characterization of Transport Protein Interactions

The reliance of this compound's action on functional peptide transport systems in bacteria points to specific interactions with bacterial transport proteins. While direct binding affinity data for this compound with specific bacterial peptide transporters like DppA and OppA (components of the Dpp and Opp systems in E. coli) were not explicitly detailed in the search results, studies on similar antimicrobial peptidomimetics have characterized such interactions. oup.com These studies involve determining the binding affinities of compounds to purified peptide binding proteins and correlating these affinities with antibacterial activities against bacterial strains with mutations in their transport systems. oup.com Bacterial periplasmic transport systems, including those involving DppA, are well-characterized ABC transporters crucial for the uptake of peptides. oup.comresearchgate.netslu.se The dependence of this compound's action on these systems strongly suggests it interacts with components of this transport machinery to enter the bacterial cytoplasm.

Novel Receptor Interactions and Allosteric Modulation

Beyond its established effects in bacteria, recent investigations have explored novel interactions of this compound with mammalian receptors, specifically the Glucagon-Like Peptide-1 (GLP-1) receptor. mdpi.comresearchgate.netsciprofiles.comresearchgate.netnih.gov This represents a distinct area of research into this compound's potential biological activities, separate from its antibacterial mechanisms.

This compound as a Potential GLP-1 Receptor Positive Allosteric Modulator

A virtual screening and molecular dynamics simulation study identified this compound as a potential positive allosteric modulator (PAM) of the GLP-1 receptor. mdpi.comresearchgate.netsciprofiles.comresearchgate.netnih.gov Positive allosteric modulators bind to a site on the receptor distinct from where the natural agonist (GLP-1 peptide) binds, thereby enhancing the receptor's response to the agonist. mdpi.com This mechanism offers a potential therapeutic strategy for conditions like diabetes and obesity by augmenting GLP-1 signaling. mdpi.comresearchgate.net this compound was identified as "hit 2" in this study, suggesting its potential to modulate GLP-1 receptor activity through an allosteric site. mdpi.comresearchgate.netnih.gov

Analysis of Molecular Binding Patterns and Key Residue Interactions

Molecular dynamics simulations have provided insights into the potential binding patterns and key residue interactions of this compound with the GLP-1 receptor allosteric site. mdpi.comresearchgate.netnih.gov this compound (identified as hit 2) was observed to form interactions with key residues within the allosteric binding pocket. mdpi.comnih.gov These interactions included hydrophobic and water bridge interactions with tyrosine 145 (Tyr 145) and complex hydrogen and water bridge interactions with lysine (B10760008) 202 (Lys 202). mdpi.com Additionally, hydrogen bond and water bridge interactions were noted between this compound and glutamine 23 (Gln 23) of the GLP-1 peptide itself. mdpi.com The analysis of binding patterns highlighted the ability of potential ligands, including this compound, to interact with residues such as leucine (B10760876) 142 (Leu 142), Tyr 145, and Lys 202, and also indicated the importance of other residues like serine 206 (Ser 206), glutamic acid 138 (Glu 138), and aspartic acid 198 (Asp 198) for enhancing binding affinity. nih.gov Van der Waals (vdW) interactions between the ligand and the GLP-1 peptide residues like phenylalanine 12 (Phe 12), valine 16 (Val 16), and leucine 20 (Leu 20) were also considered crucial for affinity. mdpi.com

The following table summarizes some of the potential key residue interactions observed in molecular binding studies of this compound with the GLP-1 receptor allosteric site:

| Receptor/Peptide Component | Key Residue | Type of Interaction (Potential) | Reference |

| GLP-1 Receptor | Tyr 145 | Hydrophobic, Water Bridge | mdpi.com |

| GLP-1 Receptor | Lys 202 | Hydrogen Bond, Water Bridge | mdpi.com |

| GLP-1 Peptide | Gln 23 | Hydrogen Bond, Water Bridge | mdpi.com |

| GLP-1 Receptor | Leu 142 | Interaction contributes to binding | nih.gov |

| GLP-1 Receptor | Ser 206 | Potential for enhanced binding affinity | nih.gov |

| GLP-1 Receptor | Glu 138 | Potential for enhanced binding affinity | nih.gov |

| GLP-1 Receptor | Asp 198 | Potential for enhanced binding affinity | nih.gov |

| GLP-1 Peptide | Phe 12 | vdW interaction crucial for affinity | mdpi.com |

| GLP-1 Peptide | Val 16 | vdW interaction crucial for affinity | mdpi.com |

| GLP-1 Peptide | Leu 20 | vdW interaction crucial for affinity | mdpi.com |

Preclinical Biological Activity Studies of Valclavam

Antibacterial Activity Assessments In Vitro

Valclavam has been assessed for its antibacterial activity in vitro, demonstrating inhibitory effects against a range of bacteria. smolecule.commedchemexpress.comannualreviews.orgrsc.orgamu.edu.az

Activity Spectrum against Gram-Positive Bacteria

This compound exhibits antibacterial activity against Gram-positive bacteria. medchemexpress.com Studies have shown activity against Bacillus subtilis and Staphylococcus aureus. annualreviews.orgrsc.org

Activity Spectrum against Gram-Negative Bacteria

This compound is particularly known for its antibacterial properties against Gram-negative bacteria, such as Escherichia coli. smolecule.commedchemexpress.com It has also shown activity against Klebsiella aerogenes and Pseudomonas aeruginosa. medchemexpress.comrsc.org The action of this compound on E. coli is dependent on functional peptide transport systems. nih.gov

Bacteriostatic versus Bactericidal Mechanisms

This compound exhibits bacteriostatic activity, meaning it inhibits bacterial growth without necessarily killing the bacteria outright. smolecule.comnih.gov This is in contrast to bactericidal antibiotics which kill bacteria. mdpi.comslu.se Its primary mechanism in bacteria involves inhibiting cell wall synthesis and disrupting methionine biosynthesis. smolecule.comnih.gov

Metabolite Antagonism of Antibacterial Activity (e.g., Methionine, Homocystine)

The antibacterial action of this compound in Escherichia coli and Bacillus subtilis is antagonized by methionine. annualreviews.org This antagonism supports the mechanism of action involving the inhibition of methionine biosynthesis through the inhibition of homoserine-O-succinyltransferase. smolecule.comnih.govannualreviews.org

Antifungal Activity Evaluations In Vitro

This compound also exhibits fungistatic activities, inhibiting the growth of fungi. smolecule.comnih.gov It has shown potent in vitro activity against the oomycete Pythium and other phytopathogenic fungi. annualreviews.org Studies have also indicated activity against Saccharomyces cerevisiae and Aspergillus fumigatus. medchemexpress.com The mechanism of inhibition in Saccharomyces cerevisiae involves the inhibition of RNA formation, which is a different mode of action compared to its effect on bacterial methionine biosynthesis. nih.gov While this compound inhibited RNA formation in living yeast cells, it did not inhibit the RNA polymerases of isolated yeast nuclei. nih.gov

Effects on Eukaryotic Model Organisms

This compound has been studied for its effects on eukaryotic model organisms. It has been shown to inhibit the movement and reproduction of the nematode Caenorhabditis elegans. medchemexpress.com Saccharomyces cerevisiae is another eukaryotic model organism against which this compound has demonstrated activity, primarily through the inhibition of RNA formation. nih.govurncst.comnih.govexplorebiology.org

Table 1: Summary of this compound's Biological Activities

| Activity Type | Organisms Tested | Effect | Primary Mechanism(s) |

| Antibacterial | Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Klebsiella aerogenes, Pseudomonas aeruginosa | Bacteriostatic | Inhibition of cell wall synthesis; Inhibition of homoserine-O-succinyltransferase (methionine biosynthesis) |

| Antifungal | Pythium, Saccharomyces cerevisiae, Aspergillus fumigatus | Fungistatic | Inhibition of RNA formation (in S. cerevisiae) |

| Effects on Eukaryotes | Caenorhabditis elegans, Saccharomyces cerevisiae | Inhibitory | Inhibition of movement and reproduction (C. elegans); Inhibition of RNA formation (S. cerevisiae) |

Table 2: Metabolite Antagonism of this compound's Antibacterial Activity

| Antagonizing Metabolite | Bacterial Species Affected | Effect on this compound Activity |

| Methionine | Escherichia coli, Bacillus subtilis | Antagonizes antibacterial activity |

Inhibition of Movement and Reproduction in Caenorhabditis elegans

Studies have indicated that this compound exhibits inhibitory effects on the nematode Caenorhabditis elegans. Specifically, this compound has been shown to inhibit both the movement and reproduction of this organism medchemexpress.comchembk.com. While the precise mechanisms underlying these inhibitory effects are not extensively detailed in the available information, the observed impact on essential life processes in C. elegans highlights a significant preclinical biological activity of this compound.

Cellular Responses and Metabolic Dysregulation Induced by this compound

Research into the biological activities of this compound has extended to examining cellular responses and metabolic changes, particularly in the context of microbial interactions. This compound has been observed to emerge in co-culture systems involving different microorganisms, suggesting that its production can be triggered or enhanced under specific interspecies conditions nih.gov. The presence of this compound in such systems has been associated with alterations in the cellular and metabolic profiles of the co-cultured organisms.

Analysis of Gene Expression Changes in Co-culture Systems

In co-culture experiments where this compound emerged, analysis of gene expression has revealed significant changes in the transcriptional profiles of the interacting microorganisms nih.gov. For instance, in a co-culture system involving a Bacillus subtilis strain (CP9) and enterotoxic Escherichia coli (ETEC), the presence of emergent this compound and other metabolites correlated with altered expression of several ETEC genes nih.gov. Notably, virulence-related genes such as faeG, estA, estB, eltA, and tnaA were downregulated, while the expression of the motility gene motA was observed to increase nih.gov. These findings suggest that the conditions leading to this compound's emergence in co-culture can induce significant shifts in the gene expression patterns of co-habiting organisms, potentially impacting their behavior and pathogenicity.

Table 1: Relative Gene Expression Changes in ETEC Co-cultured with CP9

| Gene | Observed Change in Expression (Relative to Monoculture) |

| faeG | Downregulated |

| motA | Increased |

| estA | Significantly Downregulated |

| estB | Significantly Downregulated |

| eltA | Significantly Downregulated |

| eltB | No significant change |

| tnaA | Significantly Downregulated |

Note: Data derived from observations in a co-culture system where this compound emerged, not from direct application of isolated this compound. nih.gov

Identification of Unique Antimicrobial Secondary Metabolites in Co-culture

The co-culture approach has proven valuable in identifying secondary metabolites that are not detected in monocultures, including those with potential antimicrobial properties mdpi.comjapsonline.comnih.gov. In studies where this compound emerged in co-culture, a unique metabolic signature was observed through techniques like LC-MS analysis nih.gov. Beyond the emergence of this compound itself, other unique or significantly abundant metabolites, such as Leukotriene C4 and Leukotriene E3, were identified in the co-culture samples nih.gov. The emergence and identification of such compounds in co-culture systems underscore the potential of microbial interactions to trigger the biosynthesis of diverse secondary metabolites, which may contribute to the observed biological activities, including antimicrobial effects. The co-culture strategy is recognized for its ability to activate silent biosynthetic gene clusters, leading to the production of cryptic compounds .

Structure Activity Relationship Sar and Rational Design of Valclavam Analogues

Elucidation of Structural Determinants for Valclavam Activity

The biological activity of this compound is intrinsically linked to its unique chemical structure, which features a clavam bicyclic core appended with a peptide chain containing a valine and a modified butanoic acid moiety. While detailed SAR studies specifically on this compound analogues are not extensively documented in the provided search results, general principles derived from studies on related clavam compounds and peptidomimetics offer valuable context for understanding the potential structural determinants of this compound's activity.

Identification of Essential Chemical Moieties

This compound is described as a peptide containing a clavam structure. nih.gov The clavam core itself, a bicyclic system consisting of a beta-lactam ring fused to an oxazolidine (B1195125) ring, is a key structural feature found in a class of compounds known for their biological activities, including beta-lactamase inhibition and antimicrobial effects. researchgate.netmdpi.com this compound's structure includes this core, along with a peptide component attached. nih.gov

The specific chemical moieties attached to the clavam core and the peptide chain in this compound are expected to play significant roles in its interaction with biological targets. While the precise essential moieties for this compound's specific activities (inhibition of homoserine-O-succinyltransferase, inhibition of RNA formation, effects on Caenorhabditis elegans) are not explicitly detailed in the search results, by analogy with other biologically active molecules, functional groups capable of engaging in interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces with target enzymes or cellular components are likely to be important. openaccessjournals.com For instance, the presence of the beta-lactam ring is often associated with reactivity towards enzymes like beta-lactamases and penicillin-binding proteins in other clavam-related structures like clavulanic acid. researchgate.netmdpi.com However, this compound is noted to inhibit homoserine-O-succinyltransferase and block methionine synthesis in Escherichia coli, a different mechanism than typical beta-lactam antibiotics. medchemexpress.com This suggests that moieties beyond the beta-lactam core, likely within the peptide portion, are critical for these specific inhibitory activities.

Computational Approaches to Structure-Activity Relationships

Computational methods play an increasingly vital role in understanding SAR and guiding the design of new molecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide powerful in silico tools to analyze the relationship between chemical structure and biological activity and to predict how molecules interact with their biological targets. openaccessjournals.comresearchgate.net

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (e.g., this compound) when it is bound to a biological target (e.g., an enzyme or protein) and to estimate the strength of the resulting complex (binding affinity). openaccessjournals.comresearchgate.netmdpi.com This method simulates the molecular interactions between the ligand and the target's binding site, taking into account factors such as shape complementarity, hydrogen bonding, electrostatic interactions, and van der Waals forces. openaccessjournals.commdpi.com Molecular docking can provide valuable insights into the potential binding modes of a molecule and help identify key residues in the target that are important for binding. openaccessjournals.comresearchgate.net

The search results mention molecular docking as a tool used in drug discovery and for understanding ligand-protein interactions in general. openaccessjournals.comresearchgate.netmdpi.comresearchgate.netijpras.com However, there is no specific information provided about molecular docking studies performed with this compound as the ligand and its known biological targets, such as homoserine-O-succinyltransferase. medchemexpress.com Performing molecular docking studies with this compound could help visualize how it interacts with the active site of its target enzymes, identify the specific amino acid residues involved in binding, and provide a structural basis for its inhibitory activity. This information would be invaluable for the rational design of this compound analogues with improved binding affinity and specificity.

Design Principles for this compound Analogues and Derivatives

The rational design of this compound analogues and derivatives would be guided by the insights gained from SAR studies and computational approaches. Based on the available information and general principles of medicinal chemistry, several strategies could be employed:

Modification of the Peptide Chain: The peptide portion of this compound is likely crucial for its target recognition and activity, particularly for its non-beta-lactamase mediated effects. medchemexpress.com Modifying the amino acid residues (valine and the modified butanoic acid) in the peptide chain could alter the molecule's shape, charge distribution, and hydrogen bonding capabilities, potentially leading to improved binding to its targets or altered pharmacokinetic properties. For instance, variations in the length, hydrophobicity, or charge of the side chains could be explored.

Modifications to the Clavam Core: While the clavam core is a defining feature, modifications to this bicyclic system, while maintaining its essential structural integrity, could also be considered. However, given the known importance of stereochemistry in clavam activity, alterations to the stereocenters within the clavam core would need careful consideration and are likely to have significant impacts on biological activity. researchgate.netiupac.org

Linker Modifications: The nature and length of the linker connecting the peptide chain to the clavam core could influence the molecule's flexibility and how the two parts are presented to the biological target. Modifying this linker could optimize the orientation of the key pharmacophores for improved binding.

Introduction of New Functional Groups: Introducing or modifying functional groups on either the peptide or clavam portions could enhance interactions with the target, improve solubility, or alter metabolic stability. For example, adding groups that can form additional hydrogen bonds or participate in pi-pi interactions could increase binding affinity.

Stereochemical Variations: Systematically exploring different stereoisomers of this compound or its analogues could reveal significant differences in activity, as demonstrated by the distinct properties of clavams with (3R, 5R) and (3S, 5S) stereochemistry. researchgate.netiupac.org

The design process would ideally involve a cycle of design, synthesis, biological testing, and further structural analysis (including computational methods) to iteratively refine the structures and optimize activity. The limited specific SAR data for this compound in the provided sources highlights the need for dedicated experimental and computational studies to fully elucidate the structural requirements for its diverse biological activities and to guide the rational design of effective analogues.

Strategies for Modulating Biological Activity

Modulating the biological activity of this compound and its analogues involves targeted structural modifications to enhance desired properties or introduce new ones. Given this compound's known inhibition of homoserine-O-succinyltransferase and its antifungal activity, strategies could focus on optimizing these interactions.

For clavams in general, SAR studies have revealed that the stereochemistry at the ring juncture, particularly at C5, is crucial for determining activity researchgate.net. For instance, the (3R,5R)-diastereomer of certain 3-substituted clavams showed higher inhibition of bacterial enzymes compared to other related compounds researchgate.net. In contrast, the (5S)-stereochemistry appears essential for antifungal activity researchgate.net. This compound possesses the (5S)-stereochemistry researchgate.net.

Modifications to the side chain attached to the clavam nucleus can also significantly impact activity and target specificity. For example, variations in the side chain of clavulanic acid analogues can influence their interaction with β-lactamases researchgate.net. While this compound's side chain differs from that of clavulanic acid, exploring modifications to the valine-derived portion of this compound could lead to analogues with altered or improved inhibitory profiles against homoserine-O-succinyltransferase or other targets.

Rational design approaches leverage structural information about the target enzyme (e.g., homoserine-O-succinyltransferase) and the ligand (this compound) to guide the synthesis of new analogues with predicted activity azolifesciences.com. This can involve computational modeling to assess how potential modifications might affect binding affinity or inhibitory potential.

Exploration of Chemical Space for Novel Clavam Structures

The exploration of chemical space for novel clavam structures involves searching for compounds with the core clavam bicyclic ring system but with variations in substituents, stereochemistry, or oxidation states youtube.com. This can lead to the discovery of compounds with distinct biological activities compared to naturally occurring clavams like this compound and clavulanic acid.

Natural sources, particularly Streptomyces species, have historically been a rich source of diverse clavam structures researchgate.netwikipedia.orgnih.gov. Screening different strains and optimizing fermentation conditions can lead to the isolation of new natural clavam analogues nih.govjst.go.jp.

Synthetic and semi-synthetic approaches also play a crucial role in exploring clavam chemical space nih.govgoogle.compreprints.org. Total synthesis allows for the construction of novel clavam scaffolds that may not be readily accessible through natural production or semi-synthetic modifications preprints.org. Semi-synthetic methods involve modifying naturally occurring clavams or their precursors to create a range of analogues nih.govgoogle.com. This can include modifications to the side chain, the clavam nucleus, or the introduction of new functional groups.

High-throughput screening of compound libraries, including those containing synthetic or semi-synthetic clavam derivatives, can identify novel structures with desired biological activities nih.gov. Cheminformatics tools and computational methods can aid in navigating the vast chemical space and prioritizing compounds for synthesis and testing based on predicted properties or similarity to known active clavams ualberta.caresearchgate.netyoutube.comscribd.com.

Synthetic Routes to this compound and its Analogues

The synthesis of this compound and its analogues can be achieved through various routes, including total synthesis and semi-synthetic modifications of natural precursors. The complexity of the clavam bicyclic system and the specific stereochemistry of this compound present synthetic challenges slu.se.

Total Synthesis Approaches

Total synthesis of this compound involves constructing the entire molecule from simpler, readily available starting materials. While specific detailed total synthesis routes for this compound itself are not extensively described in the provided search results, the total synthesis of other clavam compounds, such as (2S,5S)-2-(2-hydroxyethyl)clavam and clavalanine, has been reported researchgate.netjst.go.jp. These syntheses often involve the formation of the β-lactam ring and the subsequent annulation to form the oxazolidine ring, establishing the correct stereochemistry at each chiral center researchgate.net.

Challenges in clavam total synthesis include controlling the stereochemistry, particularly at C5 and the exocyclic double bond in some analogues like clavulanic acid, and the lability of the β-lactam ring slu.se. Approaches may utilize chiral starting materials or asymmetric synthesis techniques to achieve the desired stereochemistry researchgate.nettandfonline.com.

Semi-synthetic Modifications

Semi-synthetic routes to this compound analogues typically start from naturally produced clavam intermediates or related compounds, which are then chemically modified google.com. This compound is produced by Streptomyces antibioticus through fermentation researchgate.netsmolecule.com. While the detailed semi-synthetic production of this compound from a precursor is not explicitly detailed, semi-synthetic methods are commonly used for producing analogues of other natural products, including other β-lactam antibiotics and glycopeptide antibiotics nih.govnih.gov.

For clavams, semi-synthetic modifications can involve altering the side chain or introducing functional groups onto the clavam nucleus google.com. This can be achieved through various chemical reactions, such as acylation, alkylation, or oxidation, applied to isolated natural clavams or intermediates from their biosynthetic pathways google.comnih.gov. Enzymatic methods can also be employed in semi-synthetic strategies, utilizing enzymes involved in clavam biosynthesis or other biocatalysts to perform specific transformations google.com.

The biosynthetic pathway of this compound in Streptomyces antibioticus shares common steps with that of clavulanic acid up to the formation of clavaminic acid nih.gov. This suggests that clavaminic acid or related intermediates could potentially serve as starting points for semi-synthetic routes to this compound analogues, allowing for modifications to the side chain or the clavam core structure.

Advanced Analytical and Computational Methodologies in Valclavam Research

Mass Spectrometry-Based Metabolomics for Valclavam Analysis

Mass spectrometry (MS) is a cornerstone of metabolomics, providing sensitive and selective detection and identification of compounds based on their mass-to-charge ratio and fragmentation patterns. Different MS-based techniques are employed depending on the physical and chemical properties of the analytes and the nature of the sample matrix. These methods are essential for profiling the metabolic landscape where this compound is present, such as in microbial cultures or biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used technique for the analysis of polar and semi-volatile compounds, making it suitable for the study of this compound, which is a peptide. LC-MS/MS couples the separation power of liquid chromatography with the detection and fragmentation capabilities of tandem mass spectrometry. This allows for the separation of complex mixtures before ionization and detection, reducing matrix effects and improving the confidence of compound identification.

In metabolomic profiling, LC-MS/MS is employed to capture a wide array of secreted metabolites. Studies investigating microbial cultures, such as those from Streptomyces species known to produce clavams, utilize LC-MS/MS to analyze the metabolic profile and identify compounds like this compound. mdpi.comresearchgate.net The technique involves steps such as metabolite extraction, chromatographic separation using systems like Ultra-performance Liquid Chromatography (UPLC), and subsequent analysis using high-resolution mass spectrometers, such as Q Exactive systems, often operated in Electrospray Ionization (ESI) positive mode. mdpi.commetabolomexchange.org Data acquisition can involve both full MS scans and data-dependent MS/MS analysis for fragmentation information, which is crucial for identification. metabolomexchange.org The ability of LC-MS/MS to provide detailed fragmentation spectra aids in the structural elucidation and confirmation of this compound within complex biological extracts. metabolomexchange.org Feature-based molecular networking, discussed further in Section 6.2.1, commonly utilizes LC-MS/MS data for its analysis. github.iomdpi.comnih.govwur.nl

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile, thermally stable compounds. While this compound itself may not be directly amenable to standard GC-MS without derivatization due to its polarity and relatively low volatility compared to typical GC analytes, GC-MS is valuable in metabolomics studies where this compound is investigated alongside a broader range of metabolites, including more volatile compounds.

GC-MS analysis has been used to determine the chemical composition of extracts from microorganisms, such as Streptomyces isolates, which are relevant sources of bioactive compounds including clavams. wu.ac.thingentaconnect.com The technique typically involves the use of a gas chromatograph coupled to a mass spectrometer, often with a fused silica (B1680970) capillary column. wu.ac.th Samples are injected, separated based on their volatility and interaction with the column stationary phase, and then detected by the mass spectrometer. wu.ac.th Identification of compounds in GC-MS is often achieved by comparing their mass spectra and retention indices to those in standard databases like NIST. researchgate.net While this compound itself might require specific sample preparation or derivatization for GC-MS analysis, the technique remains a complementary tool in comprehensive metabolomic profiling of producing organisms or environments where this compound is found alongside more volatile metabolites. wu.ac.thingentaconnect.comacs.org

Secondary Electrospray Ionization-Mass Spectrometry (SESI-MS) for Volatile Metabolites

Secondary Electrospray Ionization-Mass Spectrometry (SESI-MS) is an ambient ionization technique developed for the rapid detection of volatile compounds without extensive sample pretreatment. nih.gov SESI-MS involves proton transfer reactions in the vapor phase, making it suitable for analyzing hetero-organic volatiles and aerosols. nih.gov This technique is particularly useful for analyzing volatile organic compounds (VOCs) directly from headspace or breath samples. researchgate.netnih.gov

While SESI-MS is primarily focused on volatile metabolites, its application in a study context where this compound is relevant could involve analyzing the volatile profile of microbial cultures producing this compound or investigating metabolic changes in biological systems exposed to this compound that result in the emission of volatile markers. Although this compound itself is not a typical VOC, changes in the volatile metabolome might be correlated with its presence or biological activity. SESI-MS offers rapid characterization of volatile profiles, generating a "fingerprint" that can be used for differentiation or correlation with other analytical findings, including the presence of less volatile compounds like this compound detected by LC-MS/MS. researchgate.netnih.gov Challenges in SESI-MS for low-abundance features and distinguishing isomers highlight the need for complementary techniques and careful data interpretation. researchgate.net

Cheminformatics and Computational Metabolomics for this compound Identification

Cheminformatics and computational metabolomics play a vital role in processing, analyzing, and interpreting the large and complex datasets generated by mass spectrometry-based metabolomics, facilitating the identification and classification of compounds like this compound. These computational approaches enhance the ability to navigate the vast chemical space and make sense of untargeted screening data.

Feature-Based Molecular Networking for Metabolite Profiling

Feature-Based Molecular Networking (FBMN) is a computational method used to visualize and annotate the chemical space within non-targeted mass spectrometry data, particularly from LC-MS/MS experiments. github.ionih.govwur.nl FBMN builds upon chromatographic feature detection and alignment tools, leveraging both MS1 information (such as isotope patterns and retention time) and MS/MS fragmentation data to create molecular networks. wur.nl In a molecular network, related molecules are grouped into 'molecular families' based on the spectral similarity of their fragmentation patterns. wur.nl

This technique is valuable for metabolomic profiling as it goes beyond simple spectral matching to databases by connecting related molecules, allowing for the annotation of known compounds and the rapid identification of unknown but structurally similar chemical constituents within the same network. mdpi.comwur.nl Using LC-MS/MS data, a feature-based molecular network can be constructed to facilitate the comparison of different samples or conditions, revealing compounds that are uniquely present or significantly altered. researchgate.netmdpi.com FBMN workflows are available on platforms like the Global Natural Products Social Molecular Networking (GNPS) infrastructure, supporting various data processing tools. github.ionih.gov The application of FBMN to datasets containing this compound would help in visualizing its relationships with other detected metabolites, potentially revealing biosynthetic precursors or related clavam compounds.

Automated Chemical Classification Algorithms (e.g., ClassyFire, SIRIUS, CANOPUS)

Automated chemical classification algorithms are essential tools in computational metabolomics for assigning detected compounds to taxonomic categories based on their chemical structures or fragmentation spectra. Tools like ClassyFire, SIRIUS, and CANOPUS are widely used for this purpose. researchgate.netresearchgate.netwu.ac.thresearchgate.netuni-jena.debiorxiv.orgnih.gov

ClassyFire is a comprehensive, computable, and purely structure-based chemical taxonomy that assigns compounds to a hierarchical classification consisting of multiple levels (e.g., Kingdom, SuperClass, Class, SubClass). researchgate.netscribd.com It uses structural features to automatically classify chemical compounds. researchgate.netscribd.com this compound has been classified using ClassyFire, although its classification has sometimes been noted as requiring careful consideration due to complexities in chemical ontologies. researchgate.netresearchgate.netscribd.comualberta.ca

SIRIUS is a software platform that integrates various tools for the analysis of mass spectrometry data, including formula prediction and the identification of compounds. researchgate.netresearchgate.net SIRIUS can utilize molecular fingerprints and predict compound classes. researchgate.netresearchgate.net

CANOPUS (Class Assignment and Ontology Prediction Using Mass Spectrometry) is a deep neural network algorithm integrated within SIRIUS that predicts compound classes directly from MS/MS fragmentation spectra, even for unknown analytes without matching reference spectra. researchgate.netuni-jena.debiorxiv.org CANOPUS is trained on a large dataset of structures annotated by ClassyFire and extracts molecular features from experimental MS/MS spectra to compare them to known compounds. researchgate.netuni-jena.de This allows for the systematic classification of compounds detected in untargeted MS experiments. biorxiv.org

The combination of these algorithms provides a powerful workflow for the automated identification and classification of metabolites. Detected metabolites from MS experiments can be subjected to automated chemical classification by SIRIUS using algorithms like ClassyFire and CANOPUS. researchgate.net This process aids in annotating both well-studied and lesser-known compounds, contributing to a better understanding of the chemical diversity within a sample and the potential presence and classification of compounds like this compound. researchgate.netscribd.com

Database Annotation and Chemical Ontology Development

This compound is a chemical compound that has been included in public chemical databases, facilitating its identification and classification within broader chemical information systems. It is annotated in PubChem under CID 441132, and in the Chemical Entities of Biological Interest (ChEBI) database with the identifier CHEBI:9920 nih.gov. While annotated in PubChem, it has been noted that this compound was at one point incorrectly assigned to the class of beta-lactams according to the MeSH annotation, which classifies them as sulfur compounds ualberta.ca. The PubChem database serves as a significant public chemical information resource, integrating data from numerous sources and providing search and retrieval operations for a vast number of chemical entities researchgate.net. ChEBI is another key database that organizes chemicals within a comprehensive chemical ontology ualberta.ca. These annotations and classifications are crucial for organizing chemical knowledge and enabling cheminformatics tools for data organization and mapping ualberta.ca.

Molecular Modeling and Simulation Techniques for this compound Studies

Molecular modeling and simulation techniques have been employed in research involving this compound, particularly in the context of drug discovery and repurposing studies. These computational approaches provide insights into the potential interactions of this compound with biological targets and predict its behavior within biological systems mdpi.comresearchgate.net.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations are a powerful tool used to study the dynamic behavior of molecular systems, including the interactions between a ligand like this compound and its potential target protein over time mdpi.comresearchgate.net. In one study, MD simulations were conducted on selected hit compounds, which included this compound, to verify the stability and strength of their binding interaction within a specific allosteric binding pocket of the GLP-1 receptor researchgate.netsciprofiles.com. These simulations typically involve preparing the ligand-protein complex in a simulated environment, often a water-based solvent system, and running the simulation for a defined period to observe the molecular movements and interactions researchgate.net. Analysis of MD simulation trajectories can provide insights into the stability of the binding pose and the key residues involved in the interaction researchgate.netresearchgate.net.

Virtual Screening Workflows for Ligand Discovery

Virtual screening workflows are computational methodologies used to search large databases of chemical compounds to identify potential ligands for a biological target mdpi.comresearchgate.net. This compound was identified as a hit compound in a virtual screening study aimed at discovering non-peptide GLP-1 positive allosteric modulators from natural product databases researchgate.netsciprofiles.comresearchgate.netsciprofiles.comunitus.it. This process typically involves filtering large compound libraries based on physicochemical descriptors and then performing docking studies to predict the binding affinity and pose of the compounds within the target site researchgate.netsciprofiles.com. The identification of this compound through such a workflow suggests its potential for repurposing or further investigation based on its predicted interactions.

ADMET Profiling in Computational Drug Discovery Methodologies

Table: Predicted ADMET Profile Characteristics (Illustrative based on general findings)

| Property | Assessment for Hits (including this compound) |

| Bioavailability | Suitable |

| Toxicity | Suitable |

| Intestinal Absorption | Notably higher for some hits (>90%) researchgate.net |

| Water Solubility | Variable among hits researchgate.net |

| CNS Permeability | Generally low for hits researchgate.net |

Genome-Scale Metabolic Modeling for this compound Biosynthesis Pathways

Research into the biosynthesis of this compound has been conducted, focusing on the enzymes involved in its production. While detailed information on genome-scale metabolic modeling specifically applied to this compound biosynthesis is not extensively available in the provided search results, the mention of "Enzymes of this compound Biosynthesis" indicates that the metabolic pathways leading to the formation of this compound have been a subject of study. Understanding the enzymatic steps and genetic regulation of this compound biosynthesis is crucial for potential metabolic engineering efforts to optimize its production. This compound has also been detected as a metabolite in studies investigating bacterial endophytes, suggesting its natural production by certain microorganisms. Genome-scale metabolic models could potentially be used to comprehensively analyze the metabolic network of these producing organisms and identify strategies to enhance this compound yield.

Evolutionary Biology and Ecological Role of Valclavam

Evolutionary Origins of Valclavam Biosynthetic Pathways

The biosynthetic pathways for clavams, including this compound, are distinct from those of sulfur-containing β-lactam antibiotics like penicillins and cephamycins nih.govnih.gov. Clavam biosynthesis is thought to originate from the condensation of arginine and a three-carbon glycolytic intermediate, likely pyruvate, leading to the formation of N2-(2-carboxyethyl)-arginine nih.gov. This intermediate is then converted through a series of enzymatic steps, including cyclization by β-lactam synthetase, to form clavaminic acid nih.gov.

Clavaminic acid is considered a key intermediate shared in the biosynthesis of both clavulanic acid and the antipodal clavams, including this compound nih.govacs.org. The pathways diverge after this point, with late-stage enzymes determining the final clavam product nih.govnih.gov. The presence of multiple clavaminate synthase genes (e.g., cas1 and cas2) in Streptomyces clavuligerus may represent an evolutionary adaptation to relieve potential bottlenecks in the biosynthetic pathway at the clavaminic acid step nih.gov. Studies suggest that CAS1 and CAS2 contribute to a common intracellular pool of clavaminic acid that can be channeled towards either clavulanic acid or 5S clavams nih.gov.

Comparative Genomics of this compound-Producing Organisms

Comparative genomics of Streptomyces species has been instrumental in understanding the genetic basis of specialized metabolite production, including clavams. mun.canih.govannualreviews.orgfrontiersin.org

Analysis of Specialized Metabolite Production across Streptomyces Species

Streptomyces species are renowned for their prolific production of diverse specialized metabolites, many of which have significant medicinal, industrial, and agricultural applications. annualreviews.orgmdpi.com The genomes of Streptomyces are typically large and contain numerous biosynthetic gene clusters (BGCs) responsible for the synthesis of these compounds. mdpi.com Studies have revealed that while Streptomyces clavuligerus produces a collection of five clavam metabolites, including clavulanic acid and four 5S clavams, other Streptomyces species may produce only 5S clavams or have silent clavam BGCs. nih.govfrontiersin.orgresearchgate.net For instance, Streptomyces antibioticus Tü1718 produces this compound and 2-hydroxyethylclavam but not clavulanic acid, suggesting a simpler clavam biosynthesis pathway in this species compared to S. clavuligerus. researchgate.net

Comparative genomic studies, such as those involving S. clavuligerus, Streptomyces jumonjinensis, and Streptomyces katsurahamanus, which are known to produce clavulanic acid, along with non-producers like Streptomyces pratensis and Saccharomonospora viridis, help to identify the genetic determinants associated with the production of specific clavams. mun.cafrontiersin.orgresearchgate.net Analysis of BGC content and metabolomes provides insights into the biosynthetic capacities of different strains. mun.cafrontiersin.org

Identification of Conserved and Divergent Genes in Clavam Biosynthesis

Analysis of clavam biosynthetic gene clusters in different Streptomyces species has revealed both conserved and divergent genes. researchgate.netnih.govmims.com The early steps of clavam biosynthesis, leading up to clavaminic acid, involve genes such as ceaS, bls, pah, cas, and oat, which are conserved in clavam-producing organisms like Streptomyces antibioticus and Streptomyces clavuligerus. researchgate.net This conservation underscores the fundamental nature of these initial enzymatic reactions in the pathway.

However, the late steps of clavam biosynthesis, which dictate the structure of the final clavam metabolite, involve divergent genes. nih.govnih.gov In Streptomyces clavuligerus, specific genes within the paralogue gene cluster, such as orfA, orfB, orfC, and orfD, are specifically required for the production of alanylclavam, another 5S clavam. nih.gov Genes like cvm6p and cvm7p are essential for the production of all 5S clavams in S. clavuligerus. nih.gov Comparative studies, like the one comparing S. antibioticus and S. clavuligerus, have identified novel genes within the clavam cluster of S. antibioticus that are likely involved in the biosynthesis of this compound and 2-hydroxyethylclavam, highlighting the genetic divergence that leads to the production of different clavam variants. researchgate.net

The clavam biosynthetic gene clusters are often located in different regions of the genome, including on linear plasmids, which may contribute to their evolutionary dynamics and transfer. nih.govoup.com

This compound's Role in Microbial Ecology and Interactions

Specialized metabolites like this compound play crucial roles in the complex interactions between microorganisms and their environment. ualberta.catheacademic.in

Inter-species Communication and Competition

Microorganisms engage in intricate inter-species communication and competition, often mediated by the production of bioactive compounds. ualberta.caelifesciences.orgresearchgate.net While the specific role of this compound in these interactions is not extensively detailed in the provided information, clavams in general, as specialized metabolites produced by Streptomyces, are known to contribute to the competitive fitness of the producing organism in its ecological niche, such as soil. mdpi.comtheacademic.in Antibiotics and other secondary metabolites can inhibit the growth of competing microorganisms, providing the producer with an advantage in accessing resources. mdpi.comelifesciences.org The production of different clavam metabolites by various Streptomyces species suggests a diverse array of chemical strategies employed in microbial competition.

Biocontrol Potential in Environmental Systems

The ability of Streptomyces species to produce a wide range of bioactive compounds, including clavams, has led to their investigation for biocontrol applications in environmental systems, particularly in agriculture. annualreviews.orgualberta.cauea.ac.uk this compound has shown potent in vitro activity against the oomycete Pythium and other phytopathogenic fungi. annualreviews.org This antifungal activity suggests a potential role for this compound in the biological control of plant diseases caused by these pathogens. annualreviews.orgnih.gov

Streptomyces strains isolated from plant root microbiomes have demonstrated antifungal activity against plant pathogens, and the identification of putative antifungal gene clusters in these strains supports their potential as biocontrol agents. uea.ac.uk While the instability of this compound has been noted as a challenge for its immediate application as a fungicide, its observed activity highlights the potential of clavam metabolites in contributing to the biocontrol capabilities of producing organisms in their natural environments. annualreviews.org The presence of this compound in the culture filtrate of Microbacterium oxydans isolated from Nerium oleander also suggests its potential involvement in plant-associated microbial interactions. unitus.it

Compound Information

| Compound Name | PubChem CID |

| This compound | 441132 |

| Clavulanic Acid | 5280980 |

| Potassium Clavulanate | 9816162 |

| Streptomyces antibioticus | - |

| Streptomyces clavuligerus | - |

| Clavaminic Acid | - |

| 2-hydroxyethylclavam | - |

| Alanylclavam | - |

| Pythium | - |

| Microbacterium oxydans | - |

| Nerium oleander | - |

Data Tables

Table 1: Conserved Genes in Early Clavam Biosynthesis

| Gene Name | Role in Pathway | Conservation in Streptomyces |

| ceaS | Involved in early clavam biosynthesis | Conserved |

| bls | β-lactam synthetase | Conserved |

| pah | Involved in early clavam biosynthesis | Conserved |

| cas | Clavaminate synthase | Conserved (multiple copies exist) |

| oat | Ornithine acetyltransferase | Conserved |

Table 2: Clavam Metabolites Produced by Selected Streptomyces Species

| Streptomyces Species | Clavam Metabolites Produced |

| Streptomyces clavuligerus | Clavulanic acid, 5S clavams (including alanylclavam) nih.govfrontiersin.org |

| Streptomyces antibioticus | This compound, 2-hydroxyethylclavam researchgate.net |

| Streptomyces jumonjinensis | Clavulanic acid, Cephamycin C frontiersin.org |

| Streptomyces katsurahamanus | Clavulanic acid, Cephamycin C frontiersin.org |

Table 3: Antifungal Activity of this compound

| Target Organism | In Vitro Activity | Source |

| Pythium | Potent inhibition | Research finding annualreviews.org |